1-(2-Isothiocyanatoethyl)pyrrolidine

Descripción

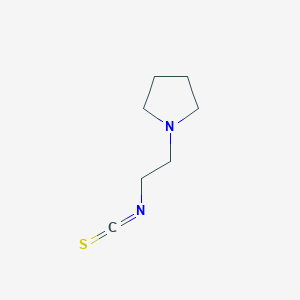

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-isothiocyanatoethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c10-7-8-3-6-9-4-1-2-5-9/h1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCHXPGOSMFFOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCN=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165680-22-8 | |

| Record name | 1-(2-isothiocyanatoethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies

Historical and Contemporary Approaches for Isothiocyanate Synthesis

Isothiocyanates are compounds of significant interest due to their biological activities and their utility as synthetic intermediates. researchgate.netorganic-chemistry.org The methods for their synthesis have evolved from classical, often harsh, techniques to more refined and milder contemporary protocols. These synthetic strategies can be broadly categorized based on the starting materials. researchgate.netmdpi.com

Synthesis from Primary Amines

The most prevalent and direct route to isothiocyanates involves the conversion of primary amines. researchgate.netmdpi.com This transformation can be achieved through various reagents and reaction conditions.

Historically, thiophosgene (B130339) (CSCl₂) has been a widely used reagent for this conversion. The reaction of a primary amine with thiophosgene, typically in the presence of a base, provides the corresponding isothiocyanate. rsc.orgnih.gov However, the high toxicity of thiophosgene has prompted the development of safer alternatives. google.com

A common and less hazardous approach is the decomposition of dithiocarbamate (B8719985) salts, which are formed by the reaction of primary amines with carbon disulfide (CS₂) in the presence of a base. rsc.orgepa.gov The intermediate dithiocarbamate salt is then treated with a desulfurizing agent to yield the isothiocyanate. epa.gov A variety of desulfurizing agents have been employed for this purpose, each with its own advantages in terms of reaction conditions and substrate scope.

| Desulfurizing Agent | Typical Reaction Conditions | Key Features |

| Tosyl Chloride | Base (e.g., Et₃N), organic solvent | Widely applicable |

| Hydrogen Peroxide | Aqueous or biphasic media | "Green" and economical option |

| Iodine | Base, organic solvent | Mild conditions |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Organic solvent | Good for sensitive substrates |

| Cyanuric Chloride | Aqueous conditions | Efficient for a broad range of amines |

| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) | Microwave-assisted or conventional heating | High yields for aliphatic and aromatic amines |

Recent advancements have also focused on one-pot procedures, where the formation of the dithiocarbamate salt and its subsequent desulfurization occur in a single reaction vessel, simplifying the experimental setup and improving efficiency. epa.gov

Pyrrolidine (B122466) Ring Construction Methodologies

The pyrrolidine ring is a ubiquitous scaffold in a vast number of natural products and pharmacologically active compounds. researchgate.netresearchgate.net Its synthesis can be approached in two primary ways: by constructing the ring from acyclic precursors or by functionalizing a pre-existing pyrrolidine ring. researchgate.net

Stereoselective Synthesis of Pyrrolidine Scaffolds

Given the importance of stereochemistry in biological activity, the stereoselective synthesis of pyrrolidine rings is of paramount importance. google.comresearchgate.net The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space. researchgate.netresearchgate.net

Numerous methods have been developed for the enantioselective and diastereoselective construction of the pyrrolidine core. These often involve cyclization reactions of acyclic precursors. For instance, intramolecular cyclization of suitably functionalized acyclic compounds can lead to optically pure pyrrolidine derivatives. mdpi.comresearchgate.net Catalytic asymmetric methods, including transition-metal-catalyzed and organocatalyzed reactions, have proven to be powerful tools for constructing chiral pyrrolidine scaffolds with high levels of stereocontrol.

Functionalization of Preformed Pyrrolidine Rings

An alternative and widely used strategy is the functionalization of readily available, often chiral, pyrrolidine building blocks. researchgate.netresearchgate.net The most common starting materials for this approach are the amino acids L-proline and 4-hydroxy-L-proline, which provide a chiral pool of pyrrolidine rings. researchgate.net

The functionalization can occur at various positions of the pyrrolidine ring. The nitrogen atom can be readily alkylated or acylated. The carboxylic acid group of proline offers a handle for a wide range of chemical transformations. Furthermore, the carbon atoms of the ring can be functionalized through various synthetic methods, allowing for the introduction of diverse substituents. This approach is particularly valuable for the synthesis of a wide array of pyrrolidine-containing drugs and complex molecules. researchgate.net

Targeted Synthesis of 1-(2-Isothiocyanatoethyl)pyrrolidine and Analogues

The targeted synthesis of this compound logically combines the principles outlined in the preceding sections. The most direct synthetic route would involve the conversion of the corresponding primary amine, 1-(2-aminoethyl)pyrrolidine (B145720), into the isothiocyanate.

Step 1: Synthesis of the Precursor Amine

The precursor, 1-(2-aminoethyl)pyrrolidine, is a commercially available compound. However, it can also be synthesized through various standard organic chemistry methods. One common approach is the alkylation of pyrrolidine with a protected 2-aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide) followed by deprotection. Another route could involve the reduction of 1-(cyanomethyl)pyrrolidine.

Step 2: Conversion of the Amine to the Isothiocyanate

With the primary amine in hand, the formation of the isothiocyanate group can be achieved using the methods described in section 2.1.1. A typical laboratory-scale synthesis would involve the following steps:

Formation of the Dithiocarbamate Salt : 1-(2-aminoethyl)pyrrolidine is reacted with carbon disulfide in the presence of a base such as triethylamine (B128534) or potassium hydroxide (B78521) in an appropriate solvent like ethanol (B145695) or dichloromethane. This reaction forms the intermediate dithiocarbamate salt.

Desulfurization : The dithiocarbamate salt is then treated with a desulfurizing agent. For example, the addition of ethyl chloroformate or tosyl chloride would induce the elimination of the sulfur-containing byproduct and the formation of the desired this compound.

Alternatively, a one-pot synthesis could be employed, where the amine, carbon disulfide, and a desulfurizing agent are combined in a single reaction vessel. epa.gov For instance, using cyanuric chloride in an aqueous medium has been shown to be an efficient one-pot method for converting a broad range of primary amines to isothiocyanates. epa.gov

The synthesis of analogues of this compound can be achieved by starting with substituted pyrrolidines or by using different aminoethyl chains in the initial alkylation step. This modular approach allows for the generation of a library of related compounds for further investigation.

Derivatization Strategies for Structural Modification of this compound

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives. These modifications can be strategically employed to explore the structure-activity relationships of resulting compounds. The primary sites for derivatization include the pyrrolidine nitrogen (N1), the carbon atoms of the pyrrolidine ring, and the highly reactive isothiocyanate group.

Modification at the Pyrrolidine Nitrogen (N1)

The nitrogen atom within the pyrrolidine ring (N1) is a secondary amine, rendering it nucleophilic and basic. This characteristic allows for a variety of chemical transformations to introduce diverse substituents. The reactivity of the pyrrolidine nitrogen is a key aspect in the functionalization of the molecule. nih.gov

Another important modification is acylation , which involves the reaction of the pyrrolidine nitrogen with acylating agents like acyl chlorides or acid anhydrides. This results in the formation of N-acylpyrrolidine derivatives. This transformation can be used to introduce a variety of functional groups, including aromatic or heterocyclic moieties, thereby significantly altering the electronic and steric properties of the parent molecule.

Furthermore, the pyrrolidine nitrogen can participate in N-arylation reactions, for instance, through copper-catalyzed cross-coupling reactions, to introduce aryl substituents. nih.gov These modifications can be crucial for exploring interactions with biological targets. The basicity of the pyrrolidine nitrogen can be influenced by the substituents on the ring, which in turn affects its nucleophilicity and reactivity in these derivatization reactions. nih.gov

Table 1: Potential Reactions at the Pyrrolidine Nitrogen (N1) of this compound

| Reaction Type | Reagent Example | Product Type |

| Alkylation | Methyl iodide | N-methyl-N-(2-isothiocyanatoethyl)pyrrolidinium iodide |

| Acylation | Acetyl chloride | 1-acetyl-2-(2-isothiocyanatoethyl)pyrrolidine |

| N-Arylation | Phenylboronic acid (with copper catalyst) | 1-phenyl-2-(2-isothiocyanatoethyl)pyrrolidine |

Functionalization of the Pyrrolidine Ring Carbons

The carbon atoms of the pyrrolidine ring provide additional sites for structural modification, allowing for the introduction of substituents that can influence the conformation and biological activity of the resulting derivatives. A powerful strategy for the functionalization of the pyrrolidine ring is through lithiation followed by reaction with an electrophile. acs.orgnih.gov

This approach typically involves the use of a strong base, such as n-butyllithium or sec-butyllithium, often in the presence of a chiral ligand like (-)-sparteine (B7772259) to achieve stereoselectivity, to deprotonate one of the α-carbons (C2 or C5) of the N-substituted pyrrolidine. nih.govwhiterose.ac.uk The resulting organolithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents. For this to be applied to this compound, the nitrogen would likely need to be protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group, to direct the lithiation to the desired ring carbon. acs.orgnih.gov

Examples of electrophiles that can be used in this methodology include:

Alkyl halides: to introduce alkyl chains.

Aldehydes and ketones: to form hydroxylated derivatives.

Carbon dioxide: to install a carboxylic acid group.

Silyl (B83357) halides: to introduce silyl groups.

The development of iridium(I)-catalyzed C–H alkylation of azacycles also presents a viable method for the α-C–H alkylation of the pyrrolidine ring. nih.gov This method can be used to introduce alkyl groups at the C2 position through reaction with alkenes. nih.gov The synthesis of highly functionalized pyrrolidine derivatives can also be achieved through multi-component reactions, such as the [3+2] cycloaddition of azomethine ylides with various dipolarophiles. researchgate.netdocumentsdelivered.comnih.govmdpi.com

Table 2: Potential Functionalization Strategies for the Pyrrolidine Ring Carbons

| Strategy | Key Reagents | Position of Functionalization | Introduced Substituent Example |

| Lithiation-Electrophilic Quench | s-BuLi, (-)-sparteine, Electrophile (e.g., benzaldehyde) | C2 | Hydroxy(phenyl)methyl |

| Iridium-Catalyzed C-H Alkylation | Ir(I) catalyst, Alkene (e.g., ethyl acrylate) | C2 | 3-ethoxy-3-oxopropyl |

| [3+2] Cycloaddition | Azomethine ylide, Dipolarophile | C2, C5 (as part of a new ring) | Spirocyclic systems |

Isothiocyanate Group Reactivity in Building Complex Structures

The isothiocyanate (–N=C=S) group is a versatile functional group that readily reacts with a wide range of nucleophiles, making it a valuable tool for the construction of more complex molecular architectures. rsc.org The primary reaction of the isothiocyanate group is its addition to nucleophiles to form thiourea (B124793) derivatives. researchgate.netresearchgate.netuobabylon.edu.iqnih.gov

Formation of Thiourea Derivatives: this compound can react with primary or secondary amines to yield N,N'-disubstituted thioureas. nih.gov This reaction is generally straightforward and proceeds under mild conditions. By varying the amine reactant, a large library of thiourea derivatives with diverse functionalities can be synthesized. These thiourea derivatives can serve as building blocks for further transformations or as final products with potential biological activities.

Synthesis of Heterocyclic Compounds: The isothiocyanate moiety is a key precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles. rsc.org These reactions often involve an initial nucleophilic addition to the isothiocyanate carbon, followed by an intramolecular cyclization. For example:

Reaction with hydrazines can lead to the formation of thiosemicarbazides , which can be further cyclized to form 1,2,4-triazoles or 1,3,4-thiadiazoles . researchgate.net

Reaction with compounds containing both an amino and a hydroxyl or thiol group can lead to the synthesis of oxazolines , thiazolines , oxazines , or thiazines .

The isothiocyanate group can also participate in cycloaddition reactions . For instance, [3+2] cycloaddition reactions with azomethine ylides can be used to construct spiro-pyrrolidine systems. researchgate.netnih.govnih.gov The versatile reactivity of isothiocyanates enables the diversity-oriented synthesis of N-heterocycles. rsc.org

The reactivity of the isothiocyanate group in this compound provides a powerful platform for the generation of complex molecules, including spirocyclic and fused heterocyclic systems. researchgate.netnih.gov

Table 3: Representative Reactions of the Isothiocyanate Group

| Nucleophile/Reagent | Intermediate Product | Final Heterocyclic Product |

| Aniline | N-phenyl-N'-(2-(pyrrolidin-1-yl)ethyl)thiourea | - |

| Hydrazine (B178648) | 4-(2-(pyrrolidin-1-yl)ethyl)thiosemicarbazide | 5-amino-4-(2-(pyrrolidin-1-yl)ethyl)-4H-1,2,4-triazole-3-thiol |

| 2-Aminoethanol | 1-(2-hydroxyethyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiourea | 2-((2-(pyrrolidin-1-yl)ethyl)amino)thiazolidine |

| Azomethine Ylide | - | Spiro[pyrrolidine-3,2'-thiazolidine] derivatives |

Chemical Reactivity and Mechanistic Investigations

Electrophilic Nature of the Isothiocyanate Moiety

The isothiocyanate group (–N=C=S) is a potent electrophile, a characteristic that governs its primary mode of reactivity. The central carbon atom is bonded to two more electronegative atoms, nitrogen and sulfur. This arrangement results in a significant partial positive charge on the carbon atom, making it highly susceptible to attack by nucleophiles. This inherent electrophilicity is the foundation for the diverse reactions that isothiocyanates undergo. rsc.orgtandfonline.comnih.gov

The reactivity of the isothiocyanate carbon is a critical aspect of its biological and synthetic applications. rsc.orgoup.com Unlike its isocyanate counterpart (–N=C=O), the isothiocyanate group is generally more stable and less prone to spontaneous hydrolysis, yet it retains substantial reactivity toward a wide range of biological and chemical nucleophiles. rsc.org This balance of stability and reactivity makes it a valuable functional group in synthetic chemistry.

Nucleophilic Addition Reactions to the Isothiocyanate Group

The most characteristic reaction of the isothiocyanate group is nucleophilic addition. Various nucleophiles can attack the electrophilic carbon atom, leading to the formation of a diverse array of stable adducts. This reactivity is central to its use as a synthon for creating complex heterocyclic compounds and for bioconjugation. rsc.org

Common nucleophilic addition reactions include:

Reaction with Amines: Primary and secondary amines readily react with the isothiocyanate group to form substituted thiourea (B124793) derivatives. This reaction is typically rapid and proceeds in high yield under mild conditions. nih.govtandfonline.com

Reaction with Alcohols and Phenols: In the presence of a base or catalyst, alcohols and phenols add to the isothiocyanate to yield thiocarbamates. tandfonline.com

Reaction with Thiols: Thiols are particularly reactive towards isothiocyanates, forming dithiocarbamate (B8719985) adducts. This reaction is of significant biological relevance, as it is the primary pathway for the metabolism of many isothiocyanates via conjugation with glutathione (B108866). nih.govresearchgate.net The reaction with thiols is often reversible. nih.gov

The general mechanism involves the attack of the nucleophile on the central carbon of the –N=C=S group, followed by protonation of the nitrogen atom to yield the final product.

Table 1: Common Nucleophilic Addition Reactions with the Isothiocyanate Group This table is generated based on established principles of isothiocyanate reactivity and does not represent experimental data specific to 1-(2-Isothiocyanatoethyl)pyrrolidine.

| Nucleophile (Nu-H) | Product Type | General Product Structure |

|---|---|---|

| Primary/Secondary Amine (R₂NH) | Thiourea | R-NH-C(=S)-NR₂ |

| Alcohol (R'OH) | Thiocarbamate | R-NH-C(=S)-OR' |

| Thiol (R'SH) | Dithiocarbamate | R-NH-C(=S)-SR' |

| Water (H₂O) | Dithiocarbamic Acid (unstable) | R-NH-C(=S)-OH |

Intramolecular Cyclization Reactions and Heterocycle Formation

The structure of this compound, with a flexible ethyl linker separating the nucleophilic pyrrolidine (B122466) nitrogen and the electrophilic isothiocyanate carbon, does not readily favor direct intramolecular cyclization to form a simple bicyclic system. The formation of a seven-membered ring through such a reaction would be kinetically and thermodynamically challenging.

However, the compound serves as a valuable precursor for the synthesis of more complex heterocyclic systems through multi-step or multicomponent reactions. For instance, reaction of the isothiocyanate with an external binucleophilic reagent could initiate a sequence leading to a new heterocyclic ring incorporating the original pyrrolidine moiety. Analogous strategies have been employed where N-alkyne-substituted pyrrole (B145914) derivatives undergo nucleophilic or electrophilic cyclization to form fused ring systems like pyrrolopyrazinones and pyrrolooxazinones. beilstein-journals.org The synthesis of spiro[indole-pyrrolidine] derivatives via condensation reactions involving isothiocyanates highlights the potential for this functional group to participate in complex heterocycle construction under aqueous conditions. researchgate.net

Role of the Pyrrolidine Ring in Modulating Reactivity

The pyrrolidine ring in this compound is not merely a passive substituent but can actively influence the molecule's reactivity in several ways.

Electronic Effects: The N-alkyl group of the pyrrolidine ring acts as an electron-donating group through induction. This effect can slightly modulate the electrophilicity of the isothiocyanate carbon, potentially making it marginally less reactive than isothiocyanates bearing electron-withdrawing groups. The stereoelectronic environment, including the orientation of the nitrogen's lone pair, can also influence the conformational preferences of the molecule. beilstein-journals.org

Steric Effects: The pyrrolidine ring introduces steric bulk near the reactive center. This can influence the rate and selectivity of reactions by hindering the approach of large nucleophiles to the isothiocyanate group. The interplay between steric and electronic effects can impact the reactivity of substituted pyrrolidines. mdpi.com

Catalytic Role: The tertiary amine nitrogen of the pyrrolidine ring is basic. nih.gov While it cannot act as a nucleophile in an addition reaction itself, it can function as an intramolecular or intermolecular base catalyst. For example, it could facilitate the reaction with a protic nucleophile (e.g., an alcohol or thiol) by deprotonating it, thereby increasing its nucleophilicity. Kinetic studies on the aminolysis of other isothiocyanates have shown that the reaction can be second-order in amine, suggesting that a second amine molecule acts as a catalyst for proton transfer in the rate-determining step. rsc.org A similar catalytic role could be played by the pyrrolidine nitrogen of another molecule of the substrate.

Reaction Kinetics and Thermodynamic Studies of Isothiocyanate Transformations

Table 2: Illustrative Kinetic Data for the Reaction of p-Nitrophenyl Isothiocyanate with Amines in Diethyl Ether Data adapted from a kinetic study on a model isothiocyanate system to illustrate general principles. rsc.org

| Amine | k₂ (L mol⁻¹ s⁻¹) | k₃ (L² mol⁻² s⁻¹) |

|---|---|---|

| n-Butylamine | 0.057 | 1.15 |

| Benzylamine | 0.012 | 0.16 |

| p-Anisidine | - | 0.00032 |

| N-Methylaniline | - | 0.00004 |

Note: k₂ represents the uncatalyzed pathway, and k₃ represents the pathway catalyzed by a second amine molecule.

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of isothiocyanates. chemrxiv.org These methods allow for detailed investigation of reaction pathways, transition state structures, and the energetics of intermediates and products. chemrxiv.orgnih.gov

Key applications of computational chemistry in this context include:

Mechanism Elucidation: DFT calculations can map the potential energy surface of a reaction, such as the nucleophilic addition of an amine to an isothiocyanate. This allows for the differentiation between stepwise and concerted mechanisms and the identification of the rate-determining step by calculating activation barriers. nih.gov

Reactivity and Selectivity Prediction: Computational models can quantify the electrophilicity of the isothiocyanate carbon and the nucleophilicity of attacking species, providing a theoretical basis for observed reactivity trends. researchgate.net When multiple reaction pathways are possible, computational methods can predict the most likely outcome by comparing the activation free energies of the competing transition states. nih.gov

Table 3: Application of Computational Methods in Studying Isothiocyanate Reactions This table summarizes common computational approaches and the insights they provide, based on studies of isothiocyanates and related systems.

| Computational Method | Application/Insight Provided | Reference Example |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of activation energy barriers, transition state geometries, reaction thermodynamics. | Elucidation of polysulfide reaction mechanisms. chemrxiv.org |

| Semi-empirical (e.g., PM3) | Initial exploration of potential energy surfaces, analysis of adduct stability. | Study of regioselectivity in reactions with 2-amino-2-thiazolines. nih.gov |

| Frontier Molecular Orbital (FMO) Theory | Analysis of HOMO-LUMO interactions to predict regioselectivity in cycloaddition reactions. | Investigation of cycloaddition with diazoazoles. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Investigation of stereoelectronic effects, such as anomeric and gauche interactions. | Study of conformational stability in difluorinated pyrrolidines. beilstein-journals.org |

Molecular Interactions and Biological Activity Mechanistic Focus

In Vitro Studies of Molecular Target Engagement

The engagement of 1-(2-Isothiocyanatoethyl)pyrrolidine with molecular targets is largely governed by the electrophilic nature of the isothiocyanate (-N=C=S) group, which can react with nucleophiles such as the thiol groups of cysteine residues in proteins, leading to covalent modification and often irreversible inhibition.

The pyrrolidine (B122466) ring is a common motif in ligands for various receptors. Studies on complex analogs containing both pyrrolidine and isothiocyanate moieties have demonstrated potent and specific receptor binding. Research into a series of isothiocyanate-substituted N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide derivatives revealed high-affinity and selective binding to the kappa-opioid receptor. nih.gov

| Compound Name | Target Receptor | Binding Affinity (IC50) | Binding Nature |

|---|---|---|---|

| N-Methyl-N-[(1S)-1-(4-isothiocyanatophenyl)-2-(1-pyrrolidinyl) ethyl]-3,4-dichlorophenylacetamide | Kappa-Opioid Receptor | ~1.4-1.8 nM | Irreversible |

| N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide | Kappa-Opioid Receptor | ~1.4-1.8 nM | Irreversible |

Cellular Pathway Perturbations in Model Systems

The biological effects of isothiocyanates at the cellular level are often characterized by the induction of programmed cell death (apoptosis) and the modulation of cellular stress pathways.

Isothiocyanates are well-documented inducers of apoptosis in various cancer cell lines. nih.govresearchgate.net Studies on related compounds like phenethyl isothiocyanate (PEITC) show that this process involves multiple molecular pathways. A key event is the activation of caspases, a family of proteases that execute the apoptotic program. frontiersin.org Isothiocyanates have been shown to induce the activity of initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3). frontiersin.org

Activation of caspase-3 leads to the cleavage of critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis. researchgate.net The induction of apoptosis by isothiocyanates can proceed through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. nih.gov This often involves changes in the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction. nih.gov

A primary mechanism by which isothiocyanates perturb cellular pathways is through the generation of reactive oxygen species (ROS). nih.gov The accumulation of ROS can overwhelm the cell's antioxidant capacity, leading to oxidative stress. This state of elevated oxidative stress is a critical trigger for the intrinsic apoptotic pathway.

Studies on PEITC have demonstrated that its apoptotic effect is mediated by ROS-dependent disruption of the mitochondrial membrane potential. nih.gov This disruption leads to the release of pro-apoptotic factors, such as cytochrome c and Smac/DIABLO, from the mitochondria into the cytosol, which in turn activates the caspase cascade. nih.gov Therefore, the ability of the isothiocyanate group to induce ROS and disrupt redox homeostasis is central to its biological activity.

Structure-Activity Relationship (SAR) Studies for Biological Effects

The biological effects of this compound are a composite of the properties endowed by both the pyrrolidine nucleus and the isothiocyanate functional group.

The Pyrrolidine Scaffold : The five-membered pyrrolidine ring serves as a versatile, three-dimensional scaffold. nih.gov Its non-planar structure allows for precise spatial orientation of substituents, which is critical for selective interaction with biological targets. nih.gov SAR studies on various pyrrolidine-based compounds reveal that substitutions on the ring significantly influence biological activity. For instance, in a series of endothelin receptor antagonists, alkyl groups at the 2-position of the pyrrolidine ring dramatically improved selectivity for the ETA receptor subtype. nih.gov The nitrogen atom within the ring also imparts basicity, which can be crucial for forming salt bridges or hydrogen bonds with targets.

The Isothiocyanate Group : The -N=C=S group is a potent electrophile and is the primary driver of covalent interactions. This reactivity is responsible for the irreversible inhibition of enzymes and receptors observed with many isothiocyanate-containing molecules. nih.govnih.gov SAR studies on various isothiocyanates have shown that the nature of the alkyl or aryl group attached to it modulates its activity. For example, studies on the apoptosis-inducing effects of phenylalkyl isothiocyanates showed that the length of the alkyl chain between the phenyl ring and the isothiocyanate group is critical for activity. researchgate.net

For this compound, the structure combines the saturated heterocyclic pyrrolidine ring with a two-carbon ethyl linker to the isothiocyanate group. This specific arrangement dictates the molecule's size, flexibility, and the reactivity of the electrophilic center, which collectively determine its target profile and biological effects.

| Molecular Fragment | Key SAR Contribution | Example Effect |

|---|---|---|

| Pyrrolidine Ring | Provides a 3D scaffold; substitutions influence selectivity. | Alkyl groups at the 2-position can enhance receptor subtype selectivity. nih.gov |

| Isothiocyanate Group (-NCS) | Acts as an electrophile, enabling covalent bonding. | Causes irreversible inhibition of enzymes and receptors via reaction with cysteine residues. nih.gov |

| Ethyl Linker | Provides spacing and flexibility between the two functional moieties. | The length of the linker in related isothiocyanates modulates apoptotic potency. researchgate.net |

In-Depth Analysis of this compound: A Review of Its Molecular Interactions and Biological Activity

Despite a comprehensive search of scientific literature, no specific studies detailing the molecular interactions and biological activity of the chemical compound this compound were found. The requested article, which was to be structured around a detailed outline focusing on its mechanistic properties, stereochemistry, and in vivo preclinical data, cannot be generated due to the absence of available research on this particular molecule.

Extensive database searches for "this compound" and related terms did not yield any peer-reviewed articles or preclinical data that would allow for a thorough and scientifically accurate discussion of the topics outlined in the user's request. The provided outline, which included sections on the influence of pyrrolidine stereochemistry, the impact of side chain modifications on target affinity, and pre-clinical in vivo biological activity in animal models, presupposes the existence of a body of research that does not appear to be publicly available.

While the pyrrolidine and isothiocyanate moieties are individually present in a wide range of biologically active molecules, and general principles regarding their structure-activity relationships are established in medicinal chemistry, no literature could be found that specifically investigates the compound "this compound."

Therefore, it is not possible to provide a detailed and evidence-based article that adheres to the strict constraints of the user's request. Any attempt to do so would be speculative and would not meet the required standards of scientific accuracy.

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies (e.g., NMR, FTIR, MS)

Spectroscopic methods are fundamental to the initial identification and subsequent structural confirmation of 1-(2-Isothiocyanatoethyl)pyrrolidine. Each technique provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is paramount for elucidating the precise atomic connectivity of the molecule. ¹H NMR spectroscopy identifies the chemical environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. For this compound, specific chemical shifts and coupling patterns would confirm the presence of the pyrrolidine (B122466) ring and the ethyl isothiocyanate side chain. researchgate.netrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

| Atom Type | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Pyrrolidine CH₂ (next to N) | ~2.5 - 2.8 | Triplet |

| Pyrrolidine CH₂ (beta to N) | ~1.7 - 1.9 | Multiplet | |

| Ethyl CH₂ (next to N) | ~2.8 - 3.0 | Triplet | |

| Ethyl CH₂ (next to NCS) | ~3.6 - 3.8 | Triplet | |

| ¹³C NMR | Pyrrolidine CH₂ (next to N) | ~54 - 56 | - |

| Pyrrolidine CH₂ (beta to N) | ~23 - 25 | - | |

| Ethyl CH₂ (next to N) | ~58 - 60 | - | |

| Isothiocyanate (N=C=S) | ~130 - 135 | - |

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The most characteristic feature for this compound would be a strong, sharp absorption band corresponding to the asymmetric stretching of the isothiocyanate (-N=C=S) group. bme.hu

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Electron ionization (EI) would likely lead to fragmentation of the pyrrolidine ring and the ethyl side chain, providing further structural confirmation. nist.gov

Table 2: Key Spectroscopic Data for this compound

| Technique | Expected Observation | Significance |

|---|---|---|

| FTIR | Strong, sharp peak at ~2050-2150 cm⁻¹ | Confirms the presence of the isothiocyanate (-N=C=S) functional group. |

| MS (EI) | Molecular ion peak (M⁺) | Determines the molecular weight of the compound. |

| MS/MS | Characteristic fragment ions | Provides structural details by showing how the molecule breaks apart. |

Chromatographic Methods for Compound Characterization and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, or other components in a mixture, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile compounds. chromforum.orgrcilabscan.com For a polar compound like this compound, a reversed-phase HPLC method would be suitable. sielc.com A C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient would likely provide good separation and peak shape. Detection is typically achieved using a UV detector, as the isothiocyanate group possesses a chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for analyzing volatile and semi-volatile compounds. yu.edu.jonih.gov Given the molecular weight of this compound, it may be amenable to GC analysis. The method would involve injecting the sample into a heated port where it is vaporized and carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer for detection and identification. nih.govmdpi.com

Table 3: Example Chromatographic Conditions for Purity Assessment

| Parameter | HPLC Method Example | GC-MS Method Example |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Mobile Phase / Carrier Gas | Gradient of Water and Acetonitrile | Helium |

| Detection | UV Detector (e.g., at 245 nm) | Mass Spectrometer (EI mode) |

| Purpose | Quantification of purity, separation from non-volatile impurities. | Separation from volatile impurities and structural confirmation. |

Mass Spectrometry in Metabolite Identification (Non-human, mechanistic context)

In non-human mechanistic studies, understanding the metabolic fate of this compound is crucial. Isothiocyanates are known to be reactive electrophiles that readily conjugate with endogenous nucleophiles. The primary metabolic pathway in this context is conjugation with glutathione (B108866) (GSH), a tripeptide present in cells, which is a key detoxification mechanism.

High-resolution liquid chromatography-mass spectrometry (LC-MS/MS) is the premier technique for identifying such metabolites. nih.govnews-medical.net The process involves analyzing biological samples (e.g., from cell cultures or tissue homogenates) following exposure to the compound. The mass spectrometer is used to search for the predicted mass of the glutathione conjugate. Subsequent MS/MS analysis of the candidate ion would be performed to confirm its structure by comparing the fragmentation pattern to that of the parent compound. nih.govnih.govresearchgate.net This approach allows for the sensitive detection and confident identification of metabolic products, providing insight into the compound's mechanism of interaction within a biological system. mdpi.com

X-ray Crystallography in Determining Compound-Target Complex Structures

X-ray crystallography is a powerful technique that provides a high-resolution, three-dimensional structure of a molecule and its interaction with a biological target, such as a protein or enzyme. youtube.commdpi.com This information is invaluable in structure-based drug design and for understanding the molecular basis of a compound's activity. nih.gov

The process involves crystallizing the target protein in the presence of this compound (co-crystallization) or soaking a pre-formed protein crystal in a solution containing the compound. nih.gov The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is measured. researchgate.net This pattern is used to calculate an electron density map, from which the atomic structure of the protein-compound complex can be modeled. This model reveals the precise binding orientation of the compound in the active site and the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. While this is a critical technique, specific crystallographic data for a this compound-target complex are not currently available in public databases.

Application of Analytical Quality-by-Design (AQbD) in Research Method Development

Analytical Quality-by-Design (AQbD) is a systematic, science- and risk-based approach to developing analytical methods. americanpharmaceuticalreview.comyoutube.comnih.gov Its application ensures the creation of robust and reliable methods that consistently meet their intended performance criteria. researchgate.net For a research compound like this compound, applying AQbD principles to the development of a key assay (e.g., an HPLC purity method) would provide significant benefits. pharmainfo.innih.gov

The AQbD workflow involves several key steps:

Define the Analytical Target Profile (ATP): This initial step defines the goal of the method, including what needs to be measured (e.g., purity of the compound) and the required performance characteristics (e.g., accuracy, precision, sensitivity). google.commdpi.com

Identify Critical Quality Attributes (CQAs) and Critical Method Parameters (CMPs): CQAs are the method outputs that ensure quality (e.g., peak resolution, tailing factor). CMPs are the method inputs that can affect the CQAs (e.g., mobile phase composition, column temperature, flow rate).

Perform Risk Assessment: A risk assessment (e.g., using a fishbone diagram) is conducted to prioritize which CMPs have the highest potential impact on the CQAs. google.com

Design of Experiments (DoE): A systematic experimental design is used to study the effects of the high-risk CMPs on the method's CQAs. This allows for a comprehensive understanding of the relationships between method parameters.

Establish the Method Operable Design Region (MODR): The data from the DoE is used to define a multidimensional space (the MODR) within which the method consistently meets its performance criteria. researchgate.net Operating within this region provides flexibility and ensures method robustness. mdpi.com

Define a Control Strategy and Lifecycle Management: A control strategy, including system suitability tests, is established to ensure the method performs as expected over its lifetime. The method's performance is continuously monitored. americanpharmaceuticalreview.com

By applying AQbD, researchers can develop a highly understood, robust, and fit-for-purpose analytical method for this compound, leading to more reliable data in research and development activities.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. For 1-(2-isothiocyanatoethyl)pyrrolidine, such studies would focus on the geometric and electronic properties that govern its reactivity.

Detailed research findings from DFT calculations (often using the B3LYP functional with a basis set like 6-31G(d,p)) would reveal key aspects of the molecule's structure. nih.gov Calculations can determine optimized bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. nih.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. researchgate.net

Furthermore, these calculations can map the electrostatic potential (ESP) surface, which identifies the electron-rich and electron-deficient regions of the molecule. In this compound, the isothiocyanate group (-N=C=S) is of primary interest. The central carbon atom of this group is highly electrophilic, making it susceptible to nucleophilic attack, a key feature in its biological activity. nih.govmdpi.com Quantum chemical methods can quantify this reactivity through calculated descriptors.

Table 1: Representative Quantum Chemical Reactivity Descriptors This table presents typical data obtained from DFT calculations for isothiocyanate-containing compounds and serves as an illustrative example.

| Descriptor | Typical Calculated Value | Significance |

|---|---|---|

| EHOMO (eV) | -6.5 to -7.5 | Indicates electron-donating capability. |

| ELUMO (eV) | -1.0 to -2.0 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (eV) | 4.5 to 6.5 | Correlates with chemical stability and reactivity. |

| Dipole Moment (Debye) | 3.0 to 5.0 | Measures the overall polarity of the molecule. |

| Mulliken Charge on Isothiocyanate Carbon | +0.4 to +0.6 | Quantifies the electrophilicity and site of nucleophilic attack. |

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide detailed insights into its interactions with biological targets such as proteins or nucleic acids. nih.govresearchgate.net These simulations model the compound and its biomolecular partner within a simulated physiological environment (typically a water box with ions), governed by a set of equations known as a force field.

A typical MD simulation study would investigate the stability of the complex formed between this compound and a protein. nih.govnih.gov The simulation, often run for hundreds of nanoseconds, tracks the trajectory of each atom. researchgate.netnih.gov Analysis of this trajectory can reveal:

Conformational Stability: The Root Mean Square Deviation (RMSD) of the protein and ligand atoms is calculated over time to assess the stability of the complex. A stable RMSD suggests a stable binding mode. nih.gov

Flexibility of Residues: The Root Mean Square Fluctuation (RMSF) of individual amino acid residues indicates which parts of the protein are flexible and which are constrained upon ligand binding.

Binding Interactions: The simulation can identify persistent interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and specific amino acid residues in the binding pocket. researchgate.net

Binding Free Energy: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the MD trajectory to estimate the binding free energy of the complex, providing a quantitative measure of binding affinity. tandfonline.com

These simulations are crucial for validating docking results and understanding the dynamic nature of the ligand-receptor interaction, which is something static models cannot capture. tandfonline.com

In silico Prediction of Reactivity and Selectivity

In silico methods are used to predict the reactivity and selectivity of compounds before they are synthesized and tested in a lab, saving time and resources. nih.gov For this compound, these predictions would largely focus on the reactivity of the isothiocyanate functional group. The electrophilic carbon atom of the -N=C=S moiety is known to react with nucleophiles, particularly the thiol groups of cysteine residues in proteins. mdpi.com

Computational models can predict the likelihood of such reactions. Reactivity can be estimated using quantum chemical descriptors like the Mulliken charge on the electrophilic carbon or the energy of the LUMO, as a lower LUMO energy suggests a greater susceptibility to nucleophilic attack. nih.gov

Selectivity prediction involves comparing the compound's predicted reactivity towards different potential biological targets. For instance, by modeling the interaction of this compound with the active sites of various enzymes, one could predict which enzyme it is most likely to inhibit. These predictions often rely on a combination of quantum mechanics (to assess electronic reactivity) and molecular mechanics (to assess steric fit and intermolecular interactions within the binding site). Such in silico models are instrumental in early-stage drug discovery for identifying potential mechanisms of action and off-target effects. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. scispace.com For a class of compounds including this compound, a QSAR model could be developed to predict their activity, for example, as enzyme inhibitors. nih.gov

To build a QSAR model, a dataset of structurally similar compounds with known activities (e.g., IC₅₀ values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be 2D (e.g., molecular weight, counts of certain atoms) or 3D (e.g., steric and electrostatic fields). Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). tandfonline.com

CoMFA calculates steric and electrostatic fields around the aligned molecules and correlates these fields with biological activity. tandfonline.com

CoMSIA extends this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed model. nih.govscispace.com

The resulting QSAR model is a mathematical equation that can be used to predict the activity of new, untested compounds. The predictive power of the model is assessed using statistical metrics like the cross-validated correlation coefficient (Q²) and the predictive correlation coefficient for an external test set (R²_pred). nih.govtandfonline.com QSAR studies on pyrrolidine (B122466) or isothiocyanate derivatives often reveal that properties like molecular shape, charge distribution, and hydrophobicity are key determinants of their biological activity. nih.gov

Table 2: Typical Statistical Results for a 3D-QSAR Model This table shows representative validation metrics for CoMFA and CoMSIA models developed for pyrrolidine or isothiocyanate derivatives. nih.govtandfonline.com

| Parameter | CoMFA Model | CoMSIA Model | Significance |

|---|---|---|---|

| Q² (Cross-validated R²) | > 0.5 | > 0.5 | Indicates good internal model predictivity. |

| R² (Non-cross-validated R²) | > 0.9 | > 0.9 | Indicates a good fit of the model to the training data. |

| R²pred (Test Set R²) | > 0.6 | > 0.6 | Indicates good predictive power for external compounds. |

| Field Contributions (%) | Steric: ~60%, Electrostatic: ~40% | Steric: ~25%, Electrostatic: ~20%, Hydrophobic: ~30%, H-Bond Donor: ~15%, H-Bond Acceptor: ~10% | Shows the relative importance of different physicochemical fields. |

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ingentaconnect.comyoutube.com For this compound, docking studies would be performed to predict its binding mode and affinity within the active site of a target protein. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target. nih.govnih.gov

The docking process involves two main steps: first, sampling different conformations of the ligand within the protein's binding site, and second, "scoring" each conformation to estimate its binding affinity. nih.gov The scoring function is a mathematical model that approximates the binding free energy. Docking studies on related isothiocyanate and pyrrolidine compounds have successfully identified key interactions with various protein targets, such as kinases, proteases, and metabolic enzymes. ingentaconnect.comnih.govnih.gov

The output of a docking simulation provides a binding score (e.g., in kcal/mol) and a predicted binding pose. Analysis of the pose reveals specific interactions, such as:

Hydrogen bonds: with polar residues like serine, threonine, or glutamic acid.

Hydrophobic interactions: between nonpolar parts of the ligand and hydrophobic residues like leucine, valine, or phenylalanine.

Covalent interactions: For reactive compounds like isothiocyanates, docking can help position the electrophilic carbon near a nucleophilic residue (e.g., cysteine) in the active site, suggesting a potential for covalent bond formation. nih.gov

Table 3: Illustrative Molecular Docking Results for a Ligand in a Protein Active Site This table provides an example of typical data generated from a molecular docking study of a pyrrolidine or isothiocyanate inhibitor. nih.govnih.gov

| Parameter | Example Finding |

|---|---|

| Protein Target | Cyclooxygenase-2 (COX-2) |

| Docking Score (kcal/mol) | -8.5 |

| Interacting Residues | Tyr385, Phe518, Val523, Ser530 |

| Types of Interactions | Hydrogen bond with Ser530; Hydrophobic interactions with Tyr385, Phe518, Val523. |

| Potential Covalent Target | Cys residue near the active site. |

Mechanistic Studies of Reactions involving this compound

Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. For this compound, mechanistic studies would likely focus on the reactions of the isothiocyanate group. Using methods like DFT, researchers can map the entire reaction pathway for a proposed transformation. chemrxiv.orgresearchgate.net

This involves locating the structures of reactants, products, and any intermediates, as well as the transition state (TS) structures that connect them. The calculated energies of these structures allow for the determination of activation energies (energy barriers) and reaction energies. A reaction with a lower activation energy will proceed more quickly.

For example, a computational study could investigate the mechanism of the reaction between the isothiocyanate group and a biological nucleophile like the thiol group of cysteine. The study would model the stepwise process:

Nucleophilic attack of the sulfur atom from cysteine onto the electrophilic carbon of the isothiocyanate.

Formation of a tetrahedral intermediate.

Proton transfer steps to yield the final dithiocarbamate (B8719985) product.

By calculating the energy profile for this pathway, the rate-determining step can be identified. These studies provide a molecular-level understanding that is often difficult to obtain through experimental means alone and can explain the observed reactivity and product formation in reactions involving isothiocyanates. chemrxiv.orgnih.gov

Applications As a Synthetic Reagent or Building Block

Use in the Synthesis of Complex Heterocyclic Systems

The isothiocyanate functional group is a well-established precursor for the synthesis of a wide array of nitrogen- and sulfur-containing heterocycles. 1-(2-Isothiocyanatoethyl)pyrrolidine serves as a key reagent for introducing the pyrrolidine-ethyl moiety into these cyclic systems. The general strategy involves the initial reaction of the isothiocyanate with a binucleophilic reagent to form a thiourea (B124793) intermediate, which can then undergo intramolecular cyclization to yield the desired heterocyclic ring.

The primary reaction is the nucleophilic addition of an amine, hydrazine (B178648), or hydrazide to the electrophilic carbon of the isothiocyanate group, forming a substituted thiosemicarbazide (B42300) or thiourea derivative. globethesis.combeilstein-journals.org This intermediate is often stable but can be readily cyclized under acidic, basic, or dehydrating conditions to form various five- or six-membered rings.

Key heterocyclic systems that can be synthesized using this approach include:

1,3,4-Oxadiazoles: Reaction with acylhydrazides gives 1-acylthiosemicarbazide intermediates. beilstein-journals.orgnih.gov Subsequent dehydrosulfurization, often using agents like mercury(II) oxide, leads to the formation of the 1,3,4-oxadiazole (B1194373) ring system. globethesis.com

1,3,4-Thiadiazoles: The same 1-acylthiosemicarbazide intermediates can be cyclized under strong acidic conditions (e.g., concentrated sulfuric acid) to yield 1,3,4-thiadiazoles through dehydration. globethesis.com

1,2,4-Triazoles: Condensation with hydrazine or its derivatives provides thiosemicarbazide precursors. nih.gov These intermediates can be cyclized, often under basic conditions, to form 1,2,4-triazole-3-thiones, which exist in tautomeric equilibrium with the corresponding 3-thiol form. nih.govjst.go.jpnih.gov

The versatility of this synthetic pathway allows for the creation of a diverse library of heterocyclic compounds where the pyrrolidine (B122466) group is appended to the core ring structure, making it a valuable tool for medicinal chemistry and drug discovery programs. globethesis.com

Table 1: Heterocyclic Systems Derived from Isothiocyanate Precursors

| Heterocycle | Binucleophilic Reagent | Intermediate | Key Cyclization Condition |

|---|---|---|---|

| 1,3,4-Oxadiazole | Acylhydrazide | 1-Acylthiosemicarbazide | Dehydrosulfurization (e.g., HgO) |

| 1,3,4-Thiadiazole | Acylhydrazide | 1-Acylthiosemicarbazide | Dehydration (e.g., conc. H₂SO₄) |

Role in the Development of Organocatalysts

In the field of asymmetric organocatalysis, the pyrrolidine ring is a privileged structural motif, forming the core of highly successful catalysts like proline and diarylprolinol silyl (B83357) ethers. jst.go.jp These catalysts typically operate by forming nucleophilic enamine intermediates with carbonyl compounds. To enhance their efficacy and selectivity, the pyrrolidine scaffold is often functionalized with other groups capable of non-covalent interactions, such as hydrogen bonding.

The thiourea group is an excellent hydrogen-bond donor and has been successfully combined with the pyrrolidine moiety to create powerful bifunctional organocatalysts. jst.go.jp These catalysts can simultaneously activate both the nucleophile (via enamine formation with the pyrrolidine nitrogen) and the electrophile (via hydrogen bonding with the thiourea N-H protons). nih.gov

This compound plays a crucial role as a building block in the synthesis of these bifunctional catalysts. The synthetic strategy involves reacting the isothiocyanate group with a primary or secondary amine on a separate chiral scaffold. This reaction forms the critical thiourea linkage, covalently connecting the catalytically active pyrrolidine unit to another functional or chiral part of the molecule.

For instance, a common approach is the reaction of a chiral amine with an isothiocyanate to produce a chiral thiourea. While specific examples detailing the use of this compound are not prevalent, its role would be to react with a chiral amine, thereby installing the pyrrolidine-ethyl-thiourea fragment onto a chiral backbone to create a novel catalyst. This modular approach allows for the systematic variation of the catalyst structure to optimize its performance in various asymmetric reactions, such as Michael additions, aldol (B89426) reactions, and Mannich-type reactions. jst.go.jpnih.gov

Table 2: Components of a Pyrrolidine-Thiourea Bifunctional Organocatalyst

| Catalyst Component | Role | Provided by this compound |

|---|---|---|

| Pyrrolidine Ring | Enamine formation (Nucleophile activation) | Yes |

| Thiourea Group | H-bond donation (Electrophile activation) | Yes (formed from the isothiocyanate) |

Applications in Bioconjugate Chemistry

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule such as a protein or peptide. Isothiocyanates are among the most widely used reagents for this purpose, primarily due to their high reactivity towards primary amine groups under mild aqueous conditions. The most common target for this reaction on proteins is the ε-amino group of lysine (B10760008) residues.

This compound can be utilized as a bioconjugation reagent to attach a pyrrolidine-containing tag to proteins, peptides, or other biomolecules. The reaction proceeds via the nucleophilic attack of an unprotonated amine group on the electrophilic carbon of the isothiocyanate, forming a stable thiourea linkage.

This covalent modification can serve several purposes:

Introduction of a Label: The pyrrolidine moiety can act as a chemical tag for detection or purification purposes.

Alteration of Physicochemical Properties: Conjugation can modify the solubility, stability, or pharmacokinetic profile of a therapeutic protein or peptide.

Attachment of a Catalytic Unit: In specialized applications, the pyrrolidine group could be attached to a larger biomolecular scaffold to introduce catalytic activity.

The efficiency of the labeling reaction is pH-dependent, as it requires the amine to be in its nucleophilic, unprotonated state. Therefore, these reactions are typically carried out in buffered solutions at a pH slightly above the pKa of the target amine groups. The stability of the resulting thiourea bond makes this a robust method for permanently modifying biomolecules.

Q & A

Q. What are the standard laboratory synthesis methods for 1-(2-Isothiocyanatoethyl)pyrrolidine, and how can reaction efficiency be monitored during synthesis?

- Methodological Answer : A common synthesis route involves nucleophilic substitution starting with 2-chloroethylpyrrolidine and potassium thiocyanate under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile). Reaction progress is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane mixtures as mobile phases. Post-synthesis purification employs column chromatography or recrystallization. Nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) is critical for structural confirmation, focusing on characteristic peaks for the isothiocyanate (-NCS) group (~120 ppm in C NMR) and pyrrolidine protons .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Confirms molecular structure and purity.

- Infrared (IR) Spectroscopy : Identifies the -NCS group (sharp peak ~2050–2150 cm).

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects byproducts.

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use fume hoods for all procedures to prevent inhalation. Wear nitrile gloves, lab coats, and safety goggles due to its skin/eye irritation potential (Category 2A hazards). Store in airtight containers at 2–8°C, away from amines or moisture to avoid unintended reactions. Emergency measures for spills include neutralization with sodium bicarbonate and absorption via inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How does pH influence the stability of the isothiocyanate group in this compound?

- Methodological Answer : The -NCS group is stable in slightly acidic to neutral conditions (pH 5–7) but hydrolyzes in basic environments (pH >8) to form thiourea derivatives. Stability studies should use buffered solutions at varying pH levels, monitored via UV-Vis spectroscopy (absorbance loss at ~245 nm) or HPLC to track degradation kinetics. For long-term storage, maintain pH <7 with stabilizers like citric acid .

Q. What strategies can optimize the compound’s purity during large-scale synthesis?

- Methodological Answer :

- Reaction Optimization : Use microwave-assisted synthesis to reduce side reactions (e.g., thiourea formation) by shortening reaction time.

- Purification : Employ preparative HPLC or fractional distillation for high-purity yields.

- Byproduct Analysis : Use gas chromatography-mass spectrometry (GC-MS) to identify and quantify impurities like unreacted starting materials .

Q. What mechanistic pathways explain the reactivity of this compound with biomolecules (e.g., proteins)?

- Methodological Answer : The -NCS group reacts with primary amines (e.g., lysine residues) via nucleophilic addition, forming stable thiourea conjugates. Kinetic studies using stopped-flow spectrophotometry can measure reaction rates under physiological conditions (pH 7.4, 37°C). Computational modeling (e.g., density functional theory) elucidates electronic and steric effects influencing reactivity .

Q. How can researchers resolve contradictions in reported data on the compound’s reactivity or toxicity?

- Methodological Answer : Apply systematic review frameworks (e.g., PRISMA) to aggregate and compare studies. Validate conflicting results by reproducing experiments under controlled conditions (e.g., standardized solvent systems, temperature). Use advanced statistical tools (e.g., meta-analysis) to identify confounding variables like trace impurities or measurement techniques .

Q. What in silico methods predict the environmental fate and toxicity of this compound?

- Methodological Answer :

- QSAR Models : Predict ecotoxicity (e.g., LC for aquatic organisms) using software like EPI Suite.

- Molecular Dynamics Simulations : Assess biodegradation pathways and soil adsorption potential.

- Read-Across Analysis : Compare with structurally similar compounds (e.g., phenyl isothiocyanate) to infer persistence and bioaccumulation .

Q. How can researchers design experiments to study the compound’s stability under varying thermal conditions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Accelerated stability studies at elevated temperatures (40–60°C) simulate long-term storage, with periodic sampling analyzed via HPLC. Kinetic modeling (e.g., Arrhenius equation) extrapolates shelf-life under standard conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.